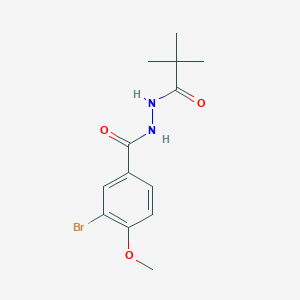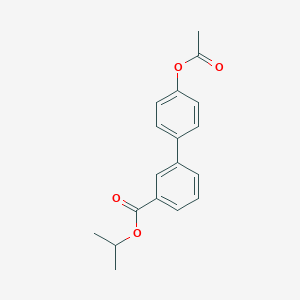![molecular formula C23H23NOS2 B4880635 4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4880635.png)
4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a thioether derivative of benzamide and has a molecular formula of C21H23NOS2.
作用机制
MPTP's mechanism of action involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. MPP+ enters the dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPTP's biochemical and physiological effects are primarily related to its neurotoxicity. MPTP-induced neurotoxicity results in the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This leads to Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
MPTP has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively damage dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease. However, MPTP's neurotoxicity also presents a limitation, as it can be difficult to control the severity of the damage and ensure consistent results.
未来方向
There are several future directions for MPTP research. One area of interest is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is the development of new neuroprotective agents that can prevent MPTP-induced neurotoxicity. Additionally, MPTP could be used as a tool to study the blood-brain barrier and drug metabolism in more detail.
合成方法
The synthesis of MPTP involves a multi-step process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylphenylthiol. The second step involves the reaction of 2-mercaptoethylamine with phenyl chloroformate to form N-[2-(phenylthio)ethyl]carbamic acid phenyl ester. The final step involves the reaction of N-[2-(phenylthio)ethyl]carbamic acid phenyl ester with 4-methylphenylthiol to form MPTP.
科学研究应用
MPTP has several scientific research applications. One of the most notable applications is its use as a neurotoxin in animal models of Parkinson's disease. MPTP is selectively toxic to dopaminergic neurons in the substantia nigra, which leads to a loss of dopamine in the striatum, resulting in Parkinson's disease-like symptoms in animals. MPTP has also been used in the study of the blood-brain barrier and as a substrate for the study of drug metabolism.
属性
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS2/c1-18-7-13-22(14-8-18)27-17-19-9-11-20(12-10-19)23(25)24-15-16-26-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAQRQUMJDYZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4880563.png)
![N-1,3-benzodioxol-5-yl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4880578.png)
![N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880586.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4880593.png)

![methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880606.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B4880613.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4880624.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine](/img/structure/B4880648.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4880655.png)

![1,1'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(1,1-dimethylhydrazinium) dichloride](/img/structure/B4880667.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B4880677.png)